Ethyl 3-[(hydroxymethyl)amino]butanoate
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Overview
Description
Ethyl 3-[(hydroxymethyl)amino]butanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(hydroxymethyl)amino]butanoate can be synthesized through the esterification of 3-[(hydroxymethyl)amino]butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(hydroxymethyl)amino]butanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 3-[(hydroxymethyl)amino]butanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-[(hydroxymethyl)amino]butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(hydroxymethyl)amino]butanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[(hydroxymethyl)amino]butanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may be metabolized to release 3-[(hydroxymethyl)amino]butanoic acid, which can then participate in various biochemical reactions. The ester group allows for controlled release and targeted delivery of the active compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: An ester with a sweet smell, used in the food industry.
Uniqueness
Ethyl 3-[(hydroxymethyl)amino]butanoate is unique due to the presence of the hydroxymethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and can be used to modify the compound’s reactivity and stability.
Properties
CAS No. |
62230-18-6 |
---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethylamino)butanoate |
InChI |
InChI=1S/C7H15NO3/c1-3-11-7(10)4-6(2)8-5-9/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
YYSPWMJELNYZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)NCO |
Origin of Product |
United States |
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